

Spectroscopic Profile of 4-Bromo-3-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-fluoroaniline

Cat. No.: B116652

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-3-fluoroaniline** (CAS No. 656-65-5), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

4-Bromo-3-fluoroaniline is a substituted aromatic amine whose structural elucidation is paramount for its application in synthesis. Spectroscopic techniques provide a definitive fingerprint of the molecule, confirming its identity and purity. This guide presents a concise compilation of its characteristic spectroscopic data.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **4-Bromo-3-fluoroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra were recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **4-Bromo-3-fluoroaniline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~3.7	br s	-	2H	-NH ₂
~6.6	dd	8.6, 4.5	1H	Ar-H
~6.8	m	-	1H	Ar-H
~7.2	t	8.0	1H	Ar-H

Table 2: ¹³C NMR Spectroscopic Data for **4-Bromo-3-fluoroaniline**

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
103.2 (d)	22.4	Ar-C
106.8 (d)	7.6	Ar-C
132.1 (d)	2.0	Ar-C
149.2 (d)	235.2	Ar-C-F
110-120 (broad)	-	Ar-C-Br
145-150 (broad)	-	Ar-C-NH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Bromo-3-fluoroaniline** was obtained using the Attenuated Total Reflectance (ATR) technique.

Table 3: FT-IR Spectroscopic Data for **4-Bromo-3-fluoroaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amine)
1600-1450	Medium-Strong	C=C Stretch (Aromatic Ring)
1300-1200	Strong	C-N Stretch (Aromatic Amine)
1200-1000	Strong	C-F Stretch
800-600	Strong	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here is based on the expected fragmentation pattern for **4-Bromo-3-fluoroaniline** under electron ionization (EI). The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M and M+2 peaks of nearly equal intensity.

Table 4: Predicted Mass Spectrometry Data for **4-Bromo-3-fluoroaniline**

m/z	Predicted Relative Intensity	Assignment
189/191	High	[M] ⁺ (Molecular Ion)
110	Medium	[M - Br] ⁺
83	Medium	[M - Br - HCN] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of **4-Bromo-3-fluoroaniline** (5-10 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. Chemical shifts were referenced to the residual solvent peak.

FT-IR Spectroscopy

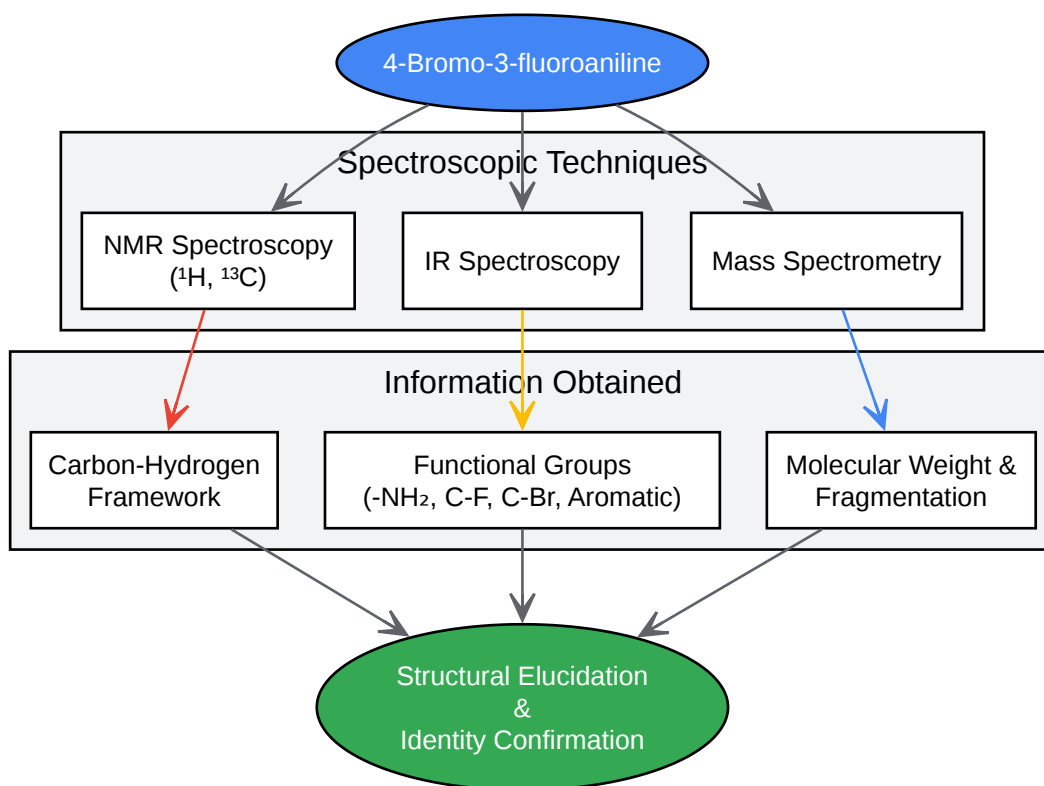
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

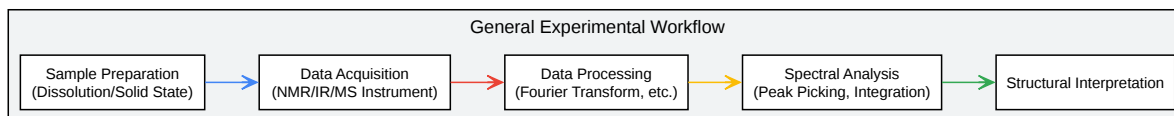
Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of **4-Bromo-3-fluoroaniline**.



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Caption: Logical workflow for the spectroscopic identification of **4-Bromo-3-fluoroaniline**.



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Caption: A generalized experimental workflow for acquiring spectroscopic data.

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